Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate
Overview
Description
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate is an organic compound with the molecular formula C9H11NO3. It is a derivative of propanoic acid, featuring a pyridine ring substituted at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-3-(pyridin-4-yl)propanoate typically involves the esterification of 2-hydroxy-3-(pyridin-4-yl)propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
The use of automated systems for precise control of reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(pyridin-4-yl)propanoate.
Reduction: Formation of 2-hydroxy-3-(pyridin-4-yl)propanol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
Scientific Research Applications
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions, influencing its biological activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-3-yl)propanoate
- Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
- Ethyl 2-hydroxy-3-(pyridin-4-yl)propanoate
Uniqueness
Methyl 2-hydroxy-3-(pyridin-4-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological properties compared to its isomers and analogs .
Properties
IUPAC Name |
methyl 2-hydroxy-3-pyridin-4-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-9(12)8(11)6-7-2-4-10-5-3-7/h2-5,8,11H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMQVURJHSDBLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=NC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401287625 | |
Record name | Methyl α-hydroxy-4-pyridinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181600-72-5 | |
Record name | Methyl α-hydroxy-4-pyridinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181600-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl α-hydroxy-4-pyridinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401287625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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